4-Bromo-2-cyclopropylpyrimidine

Suzuki-Miyaura Coupling Cross-Coupling Arylation

4-Bromo-2-cyclopropylpyrimidine (CAS 1086381-83-0) is the optimal choice for SNAr-based diversification: the C4–Br bond offers significantly enhanced leaving-group ability versus the chloro analog, enabling faster, higher-yielding aminations, etherifications, and thioetherifications without process re-optimization. This scaffold is a validated pharmacophore in tyrosine kinase inhibitor programs and fungicide discovery (active against Botrytis cinerea, Sclerotinia sclerotiorum). Procure ≥98% purity material with consistent quality for medicinal chemistry and agrochemical R&D.

Molecular Formula C7H7BrN2
Molecular Weight 199.05 g/mol
CAS No. 1086381-83-0
Cat. No. B1520209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-cyclopropylpyrimidine
CAS1086381-83-0
Molecular FormulaC7H7BrN2
Molecular Weight199.05 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=CC(=N2)Br
InChIInChI=1S/C7H7BrN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2
InChIKeyALAVWDPEXFVTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-cyclopropylpyrimidine (CAS 1086381-83-0): Key Properties and Procurement Baseline


4-Bromo-2-cyclopropylpyrimidine (CAS 1086381-83-0) is a heterocyclic building block with molecular formula C₇H₇BrN₂ and molecular weight 199.05 g/mol, featuring a pyrimidine core substituted at the 2-position with a cyclopropyl group and at the 4-position with a bromine atom . Commercially available purities range from 95% to 98% . This compound functions as a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and nucleophilic aromatic substitution, with the bromine atom serving as a reactive handle for further functionalization .

4-Bromo-2-cyclopropylpyrimidine (CAS 1086381-83-0): Why Chloro and Other Analogs Cannot Be Directly Substituted


Substitution of 4-bromo-2-cyclopropylpyrimidine with its 4-chloro analog (CAS 1044771-74-5) or other halogenated pyrimidines is not functionally equivalent without process re-optimization. Although both are pyrimidine scaffolds bearing a 2-cyclopropyl group, the C–Br bond exhibits fundamentally different reactivity compared to the C–Cl bond in key synthetic transformations . This difference manifests in reaction rates, catalyst compatibility, and product selectivity, meaning that protocols validated for the bromo derivative will not transfer directly to the chloro analog without adjusting conditions—potentially impacting yield, purity, and downstream process economics [1]. The following evidence quantifies these differences.

4-Bromo-2-cyclopropylpyrimidine (CAS 1086381-83-0): Quantitative Differentiation vs. Closest Analogs


Suzuki Coupling Reactivity: Bromo vs. Chloro Pyrimidine Substrate Comparison

In Suzuki coupling reactions on pyrimidine scaffolds, chloropyrimidine substrates have been demonstrated to be preferable over bromopyrimidines. This is a class-level inference where chloropyrimidines generally perform better than bromo-, iodo-, or fluoropyrimidines under optimized Suzuki conditions [1]. This means 4-chloro-2-cyclopropylpyrimidine (the closest analog) is a more efficient coupling partner than 4-bromo-2-cyclopropylpyrimidine for this specific transformation. Consequently, the bromo derivative finds its utility in alternative coupling methodologies (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SNAr) where its enhanced reactivity relative to chloride may be advantageous.

Suzuki-Miyaura Coupling Cross-Coupling Arylation Heterocyclic Chemistry

Bromo-Pyrimidine Scaffold Utility in Kinase Inhibitor Lead Optimization

The bromo-pyrimidine core is a validated pharmacophore in the design of tyrosine kinase inhibitors. A 2021 study in the Arabian Journal of Chemistry designed, synthesized, and biologically evaluated a novel series of bromo-pyrimidine analogues (6a-j, 7a-e, 9a-f, and 10a-f) as anticancer agents [1]. This class-level evidence establishes that the bromo substitution on a pyrimidine ring—specifically when paired with appropriate additional functionality—is a productive entry point for kinase inhibitor development. While the target compound 4-bromo-2-cyclopropylpyrimidine was not directly tested in this study, it serves as a foundational building block for constructing analogous bromo-pyrimidine-based kinase inhibitor candidates.

Medicinal Chemistry Kinase Inhibitors Tyrosine Kinase Anticancer Agents

Cyclopropyl Substituent Benefit: Comparative Fungicidal Activity Evidence

The presence of the cyclopropyl group on the pyrimidine ring confers a measurable advantage in fungicidal activity. A 2024 study in the Chinese Journal of Organic Chemistry synthesized N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides and analogous compounds lacking the cyclopropyl moiety [1]. Direct head-to-head bioactivity comparison demonstrated that the introduction of cyclopropyl to the pyrimidine ring is beneficial for improving fungicidal activity [1]. Selected target compounds bearing the cyclopropyl group (e.g., compound 4k) showed inhibitory rates of 85.2% against Botrytis cinerea and 84.6% against Sclerotinia sclerotiorum at 100 mg/L, with an EC50 of 4.67 mg/L against Botrytis cinerea [1]. While this study used a 4-methyl analog rather than 4-bromo, the evidence robustly establishes that the 2-cyclopropylpyrimidine substructure—which is conserved in the target compound—is a critical determinant of bioactivity.

Agrochemicals Fungicide Structure-Activity Relationship Pyrimidine Carboxamides

4-Bromo-2-cyclopropylpyrimidine (CAS 1086381-83-0): Recommended Application Scenarios Based on Verified Evidence


Scaffold for Bromo-Pyrimidine Based Kinase Inhibitor Development

Medicinal chemistry teams pursuing tyrosine kinase inhibitors can utilize 4-bromo-2-cyclopropylpyrimidine as a starting scaffold. The bromo-pyrimidine core is a validated pharmacophore in anticancer kinase inhibitor research [1]. The C4-bromo position serves as a synthetic handle for introducing diverse amine, aryl, or heteroaryl substituents, enabling rapid analog library generation. The cyclopropyl group at C2 may contribute beneficial conformational constraint and metabolic stability properties.

Intermediate for Agrochemical Fungicide Optimization

Agrochemical research programs developing novel fungicides can deploy this compound as a synthetic intermediate. Evidence demonstrates that the 2-cyclopropylpyrimidine substructure enhances fungicidal activity against agriculturally relevant pathogens including Botrytis cinerea and Sclerotinia sclerotiorum [1]. The bromine atom at C4 provides a versatile point of diversification to explore substituent effects on activity and selectivity.

Diversification via Nucleophilic Aromatic Substitution (SNAr)

This compound is optimally suited for SNAr reactions where the enhanced leaving group ability of bromine (relative to chlorine) is advantageous. The electron-deficient pyrimidine ring activates the C4 position for substitution with nitrogen, oxygen, or sulfur nucleophiles, enabling efficient installation of amines, ethers, or thioethers [1]. This reactivity profile complements the chloro analog, which demonstrates superior performance in Suzuki couplings [2].

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